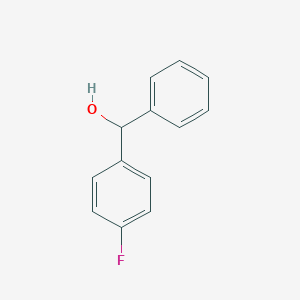

4-Fluorobenzhydrol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQRXCOFRPWTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341168 | |

| Record name | 4-Fluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365-22-0 | |

| Record name | 4-Fluoro-α-phenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanol, 4-fluoro-α-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of 4-Fluorobenzhydrol

This technical guide provides detailed protocols for the synthesis of 4-fluorobenzhydrol, a valuable intermediate in pharmaceutical and materials science research. The document outlines two primary and effective laboratory-scale synthetic routes: the Grignard reaction of phenylmagnesium bromide with 4-fluorobenzaldehyde and the reduction of 4-fluorobenzophenone. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, quantitative data from analogous reactions, and visual representations of the synthetic workflows.

Core Synthesis Strategies

Two principal methods are presented for the synthesis of this compound:

-

Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent, phenylmagnesium bromide, to the carbonyl carbon of 4-fluorobenzaldehyde. This method is highly versatile and generally provides good yields.

-

Reduction of 4-Fluorobenzophenone: This approach involves the reduction of the ketone functional group of 4-fluorobenzophenone to a secondary alcohol using a mild reducing agent such as sodium borohydride. This method is often preferred for its simplicity and the ready availability of the starting materials.

Quantitative Data Overview

Table 1: Grignard Reaction Data (Analogous Reactions)

| Grignard Reagent | Carbonyl Compound | Product | Solvent | Reaction Time | Yield (%) | Purity (%) |

| Phenylmagnesium Bromide | Benzaldehyde | Benzhydrol | Diethyl Ether | 1-2 hours | ~85 | >95 |

| Phenylmagnesium Bromide | 4-Bromobenzaldehyde | (4-Bromophenyl)phenylmethanol | THF | 1-2 hours | High | >95 |

Table 2: Reduction Reaction Data (Analogous Reactions)

| Ketone | Reducing Agent | Product | Solvent | Reaction Time | Yield (%) | Purity (%) |

| Benzophenone | Sodium Borohydride | Benzhydrol | Methanol | 30-60 min | 70-95[1][2] | >98 |

| 9-Fluorenone | Sodium Borohydride | 9-Fluorenol | Ethanol | 15 min | High | >98 |

Experimental Protocols

Method 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from standard Grignard reaction procedures.

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube, and a dropping funnel. All glassware must be oven-dried to ensure anhydrous conditions.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. A crystal of iodine can be added to activate the magnesium surface.

-

Initiation: Add a small volume of anhydrous diethyl ether to just cover the magnesium. Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium suspension. The reaction is initiated when the solution turns cloudy and begins to gently reflux. Gentle warming may be necessary to start the reaction.

-

Grignard Reagent Formation: Once initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 4-Fluorobenzaldehyde

-

Substrate Addition: Dissolve 4-fluorobenzaldehyde (1.0 equivalent relative to bromobenzene) in anhydrous diethyl ether and place it in the dropping funnel.

-

Reaction: Cool the Grignard reagent solution to 0 °C using an ice bath. Add the 4-fluorobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes.

Part C: Work-up and Purification

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will quench the reaction and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Method 2: Synthesis of this compound via Reduction of 4-Fluorobenzophenone

This protocol is adapted from standard procedures for the reduction of ketones with sodium borohydride.[1][3]

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzophenone (1.0 equivalent) in a suitable protic solvent such as methanol or ethanol.[3]

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH4) (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The reaction is exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-fluorobenzophenone spot.[3]

-

Work-up:

-

Carefully add water to quench any unreacted sodium borohydride.

-

Remove the organic solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

-

Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude this compound can be purified by recrystallization or column chromatography.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Caption: Workflow for the synthesis of this compound via reduction of 4-fluorobenzophenone.

References

A Technical Guide to the Physicochemical Properties of 4-Fluorobenzhydrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzhydrol is a fluorinated aromatic alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its physicochemical properties are critical for its handling, reaction optimization, and understanding its role in synthetic chemistry. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis.

Physicochemical Properties

The physicochemical properties of this compound (CAS No: 365-22-0) are summarized in the table below. These properties are essential for its application in chemical synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁FO | [1] |

| Molecular Weight | 202.22 g/mol | [1][2] |

| Melting Point | 82-84 °C | [3] |

| Boiling Point | 317.7 °C at 760 mmHg | [2][3][4] |

| Density | 1.18 g/cm³ | [3][4] |

| Refractive Index | 1.581 | [3][4] |

| Solubility | Slightly soluble in water; Soluble in ethanol and dimethylformamide. | [3] |

| logP (calculated) | 2.90740 | [2] |

| Vapor Pressure | 0.000159 mmHg at 25°C | [3][4] |

| Flash Point | 176.5 °C | [3][4] |

| Appearance | White crystalline solid | [3] |

Synthesis of this compound

This compound can be synthesized through various methods, with a common approach being the Grignard reaction between phenylmagnesium bromide and 4-fluorobenzaldehyde.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Fluorobenzhydrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Fluorobenzhydrol. The information presented herein is intended to support research, development, and quality control activities where the precise identification and characterization of this molecule are essential. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations of the molecular structure and experimental workflow.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that are crucial for its structural elucidation and purity assessment. The data presented in the following tables have been compiled from reliable sources and are presented in a standardized format for ease of use and comparison.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals for the aromatic protons, the benzylic proton, and the hydroxyl proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-2', H-6' | 7.38 – 7.31 | m | 4H | |

| H-2, H-3, H-4, H-5, H-6 | 7.09 – 7.01 | m | 4H | |

| CH (benzylic) | 5.82 | s | 1H | |

| OH | 2.35 | s | 1H |

Note: The signal at 2.35 ppm, assigned to the hydroxyl proton, is a singlet and its chemical shift can be variable depending on concentration, solvent, and temperature. It may also exchange with residual water in the solvent.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum of this compound shows the expected number of signals for the unique carbon atoms in the molecule. The fluorine atom on one of the phenyl rings causes characteristic splitting of the signals for the carbons in that ring, which is reported as coupling constants (J) in Hertz (Hz).

| Carbon Assignment | Chemical Shift (δ) ppm | C-F Coupling (J_CF) Hz |

| C-4' | 163.4, 161.0 | |

| C-1' | 139.4 | d, 3.3 |

| C-2', C-6' | 128.1 | d, 8.1 |

| C-3', C-5' | 115.36 | d, 21.4 |

| CH (benzylic) | 74.9 |

Note: The chemical shifts for the non-fluorinated phenyl ring carbons are expected to be in the aromatic region (typically 126-145 ppm) but are not explicitly resolved in the available data.

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (typically, the solvent itself is used as a secondary reference).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

-

Instrument Setup: Place the NMR tube in a spinner turbine and adjust its position according to the spectrometer's depth gauge.

-

Insertion into Magnet: Insert the sample into the NMR spectrometer.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve a high degree of homogeneity, which is essential for obtaining sharp spectral lines. This can be done manually or using automated shimming routines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 4 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Acquisition Time: An acquisition time of 2-4 seconds is typical.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensity, especially for quaternary carbons.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the chemical shift of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of the peaks in both ¹H and ¹³C spectra.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound with atom numbering for NMR assignment and a general workflow for an NMR experiment.

Caption: Molecular structure of this compound with atom numbering.

Caption: General workflow for an NMR experiment.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Fluorobenzhydrol for Functional Group Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Infrared (IR) spectroscopy for the functional group analysis of 4-Fluorobenzhydrol. This technique is a cornerstone in the structural elucidation of organic compounds, offering valuable insights into the molecular framework of pharmaceutical intermediates and active pharmaceutical ingredients.

Core Principles of IR Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique that measures the interaction of infrared radiation with matter.[1][2] Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes. These vibrational frequencies are characteristic of the bonds and functional groups within a molecule. By analyzing the absorption spectrum, one can identify the functional groups present in a sample.

The IR spectrum is typically represented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Different regions of the IR spectrum are associated with specific types of molecular vibrations:

-

4000-2500 cm⁻¹: This region corresponds to the stretching vibrations of X-H bonds (O-H, N-H, C-H).

-

2500-2000 cm⁻¹: This region is characteristic of triple bond stretching (C≡C, C≡N).

-

2000-1500 cm⁻¹: This region is dominated by double bond stretching (C=O, C=C).

-

Below 1500 cm⁻¹: Known as the fingerprint region, this area contains a complex pattern of absorptions that are unique to a specific molecule, arising from bending vibrations and other complex vibrational modes.

Functional Group Analysis of this compound

This compound possesses several key functional groups that give rise to characteristic absorption bands in its IR spectrum: a hydroxyl group (-OH), a carbon-fluorine bond (C-F), and two aromatic rings. The expected IR absorption frequencies for these functional groups are summarized in the table below. These values are based on established literature data for similar compounds and general principles of IR spectroscopy.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad | The broadness of the peak is due to hydrogen bonding. A sharp peak around 3600 cm⁻¹ may be observed in dilute, non-polar solvents, indicating free O-H stretching.[3][4] |

| C-O Stretch | 1260 - 1000 | Strong | For secondary alcohols like this compound, this peak is expected to be strong and in the upper end of the range. | |

| Aromatic Ring | C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds in the benzene rings.[4] |

| C=C Stretch (In-ring) | 1600 - 1450 | Medium-Weak | Aromatic rings typically show a series of sharp bands in this region.[4] | |

| C-H Out-of-Plane Bend (oop) | 900 - 675 | Strong | The substitution pattern on the benzene ring influences the position of these bands.[4] | |

| Carbon-Fluorine Bond (C-F) | C-F Stretch | 1400 - 1000 | Strong | This is a characteristic and strong absorption for organofluorine compounds. |

| Alkyl C-H | C-H Stretch (Methine) | ~2890 - 2850 | Weak | Arising from the C-H bond of the benzhydrylic carbon. |

Experimental Protocol for IR Spectroscopy of this compound

The following provides a detailed methodology for obtaining a high-quality IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, a common and convenient method for solid samples.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount (typically 1-2 mg) of finely powdered this compound onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The spectral data is typically collected over the range of 4000 to 400 cm⁻¹.

Data Processing:

-

The collected sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Perform baseline correction and other necessary spectral processing as required.

Logical Workflow for Functional Group Analysis

The following diagram illustrates a logical workflow for the functional group analysis of an unknown compound, such as this compound, using IR spectroscopy.

Caption: Workflow for IR-based functional group analysis.

Conclusion

Infrared spectroscopy is an indispensable tool for the rapid and non-destructive analysis of functional groups in molecules like this compound. By carefully analyzing the characteristic absorption bands, researchers can confirm the presence of key functional moieties, which is a critical step in chemical synthesis, quality control, and drug development processes. The combination of a systematic experimental approach and a thorough understanding of spectral-structural correlations enables the confident structural characterization of complex organic molecules.

References

- 1. Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Fluorobenzhydrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry (MS) fragmentation pattern of 4-Fluorobenzhydrol, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the fragmentation behavior of this molecule is crucial for its identification, characterization, and quality control in drug development and manufacturing processes. This document outlines the primary fragmentation pathways, presents the expected mass-to-charge ratios (m/z) of fragment ions, and details the experimental protocols for acquiring a mass spectrum.

Core Fragmentation Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of distinct fragment ions. The quantitative data, including the proposed assignments for major peaks, are summarized in the table below. The relative intensities are estimated based on the fragmentation patterns of structurally similar compounds, such as benzhydrol and its substituted derivatives.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion | Formula |

| 202 | 40 | [M]⁺ | C₁₃H₁₁FO⁺ |

| 184 | 15 | [M - H₂O]⁺ | C₁₃H₁₀F⁺ |

| 183 | 100 | [M - H₂O - H]⁺ | C₁₃H₉F⁺ |

| 123 | 30 | [C₇H₄FO]⁺ | C₇H₄FO⁺ |

| 109 | 25 | [C₇H₆F]⁺ | C₇H₆F⁺ |

| 95 | 20 | [C₆H₄F]⁺ | C₆H₄F⁺ |

| 77 | 35 | [C₆H₅]⁺ | C₆H₅⁺ |

Elucidating the Fragmentation Pathway

The fragmentation of this compound under electron ionization typically proceeds through several key pathways. The initial event is the removal of an electron to form the molecular ion [M]⁺. Subsequent fragmentation is driven by the stability of the resulting ions.

A primary fragmentation route involves the loss of a water molecule (H₂O) from the molecular ion, a common characteristic for alcohols. This leads to the formation of the ion at m/z 184. Subsequent loss of a hydrogen radical results in the highly stable, resonance-stabilized ion at m/z 183, which is often the base peak in the spectrum.

Another significant fragmentation pathway is the alpha-cleavage, involving the breaking of the carbon-carbon bond adjacent to the oxygen atom. This can lead to the formation of the benzoyl cation and related fragments. Cleavage of the bond between the two aromatic rings can also occur, leading to the formation of fluorophenyl and phenyl cations.

Experimental Protocols

The mass spectrum of this compound can be obtained using a standard gas chromatography-mass spectrometry (GC-MS) system or by direct infusion into a mass spectrometer. The following outlines a typical protocol for analysis.

Instrumentation:

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer.

-

Ionization Source: Electron Ionization (EI).

-

Inlet System: Gas chromatograph (for GC-MS) or a direct insertion probe.

Experimental Conditions:

-

Ionization Energy: 70 eV. This is a standard energy for EI that provides reproducible fragmentation patterns.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-300.

-

Scan Rate: 1-2 scans/second.

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Inject 1 µL of the solution into the GC inlet.

GC Conditions (for GC-MS):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

This protocol provides a robust method for obtaining a high-quality mass spectrum of this compound, enabling confident identification and structural elucidation.

4-Fluorobenzhydrol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorobenzhydrol, a key synthetic intermediate in pharmaceutical research. It covers its chemical properties, a detailed synthesis protocol, and its primary application in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Core Chemical Data

This compound, also known as (4-fluorophenyl)(phenyl)methanol, is an aromatic alcohol. Its core properties are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 365-22-0[1] |

| Molecular Formula | C₁₃H₁₁FO[1] |

| Molecular Weight | 202.22 g/mol |

| IUPAC Name | (4-fluorophenyl)(phenyl)methanol |

| Synonyms | 4-Fluorobenzhydryl alcohol, Phenyl(4-fluorophenyl)methanol, α-Phenyl-4-fluorobenzenemethanol |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of 4-fluorobenzophenone. The following protocol is adapted from well-established procedures for the reduction of similar ketones, such as benzophenone and 4,4'-difluorobenzophenone, using sodium borohydride.[1][2][3][4]

Experimental Protocol: Sodium Borohydride Reduction of 4-Fluorobenzophenone

Materials:

-

4-Fluorobenzophenone

-

Sodium Borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Deionized Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Sodium Sulfate

-

Dilute Acetic Acid (or Hydrochloric Acid)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzophenone (1.0 equivalent) in methanol (approximately 2 volumes relative to the ketone).

-

Addition of Reducing Agent: While stirring the solution at room temperature, slowly add sodium borohydride (0.25 to 0.6 equivalents) portion-wise over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reaction.[1][3]

-

Reaction Monitoring: Continue to stir the reaction mixture at ambient temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-fluorobenzophenone spot.[1][4] The reaction is typically complete within 2-3 hours.[1]

-

Quenching and pH Adjustment: Upon completion, carefully quench the reaction by the slow addition of deionized water. Adjust the pH of the mixture to approximately 4-6 with dilute acetic acid to neutralize any remaining borohydride and the resulting borate esters.[1][3]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x volumes).

-

Washing: Wash the combined organic layers with deionized water to remove any remaining inorganic salts.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound, typically as a white to off-white solid.

Logical Workflow for Synthesis

Application in Drug Development

This compound serves as a crucial building block in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2] NNRTIs are a class of antiretroviral drugs used in the treatment of HIV-1 infection.

Role in NNRTI Synthesis

The benzhydrol moiety, including the this compound scaffold, is a common structural feature in a number of potent NNRTIs.[5] The synthesis of these inhibitors often involves the derivatization of the hydroxyl group of this compound to introduce other functional groups that enhance binding to the target enzyme.

Mechanism of Action of NNRTIs

NNRTIs inhibit the activity of HIV-1 reverse transcriptase, an enzyme essential for the replication of the virus. They are allosteric inhibitors, meaning they bind to a site on the enzyme that is distinct from the active site.[6] This binding induces a conformational change in the enzyme, which distorts the active site and prevents the conversion of the viral RNA genome into DNA.[3] This ultimately halts the viral replication cycle.

Signaling Pathway: NNRTI Inhibition of HIV-1 Reverse Transcriptase

Biological Evaluation of Benzhydrol Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have been the subject of biological evaluation as potential anti-HIV agents. In a study on (±)-benzhydrol derivatives with a sulfonamide group, several compounds demonstrated significant inhibitory activity against wild-type HIV-1 in cell-based assays, with some showing EC₅₀ values in the sub-micromolar range.[5] Furthermore, some of these derivatives maintained moderate activity against drug-resistant strains of the virus.[5] This highlights the potential of the benzhydrol scaffold, including its fluorinated variants, in the design of novel and potent NNRTIs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]

- 5. Synthesis and biological evaluation of (±)-benzhydrol derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 4-Fluorobenzhydrol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Fluorobenzhydrol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on predicting its solubility based on the established principles of chemical interactions and available data for the structurally analogous compound, benzhydrol. Furthermore, a detailed experimental protocol for determining precise solubility is provided, alongside a visual workflow to guide researchers in this process.

Understanding the Solubility Profile of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like," which indicates that substances with similar polarities are more likely to be soluble in one another. This compound possesses a polar hydroxyl (-OH) group and an electronegative fluorine atom, which contribute to its overall polarity. However, the presence of two phenyl rings introduces a significant non-polar character. Consequently, its solubility is expected to be highest in solvents that can effectively interact with both the polar and non-polar regions of the molecule.

Based on the known solubility of its parent compound, benzhydrol, which is reported to be soluble in alcohol, miscible with oils, and freely soluble in dichloromethane, a similar or enhanced solubility profile can be anticipated for this compound in polar organic solvents.[1][2][3] The increased polarity due to the fluorine atom may enhance its solubility in polar solvents compared to benzhydrol. Conversely, its solubility in non-polar solvents is expected to be limited.[1]

Qualitative Solubility Data

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This information is inferred from the solubility of benzhydrol and the chemical structure of this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of these solvents can form hydrogen bonds with the hydroxyl group of this compound, and their polar nature can solvate the polar C-F bond.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High to Moderate | These solvents have a dipole moment and can engage in dipole-dipole interactions with the polar functional groups of this compound. Dichloromethane is expected to be a particularly effective solvent.[1] |

| Non-Polar | Toluene, Hexane | Low to Insoluble | The predominantly non-polar nature of these solvents makes them poor at solvating the polar regions of the this compound molecule, resulting in weak solute-solvent interactions.[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data for this compound, the equilibrium solubility method is a widely accepted and reliable technique.[1] This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.[1]

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered sample solution using a calibrated analytical method, such as HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent at the experimental temperature, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Quantum Chemical Calculations for 4-Fluorobenzhydrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzhydrol is a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science. Its structural and electronic properties are of significant interest for understanding its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties at the atomic level, providing insights that can guide experimental studies and drug design efforts. This technical guide provides an in-depth overview of the application of quantum chemical calculations to this compound, detailing the computational methodologies, presenting hypothetical yet representative data, and outlining the typical workflow for such an investigation.

Computational Methodology: A Detailed Protocol

The quantum chemical calculations outlined herein are based on Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost.[1][2][3] The following protocol describes a typical computational setup for analyzing this compound.

1. Molecular Structure Optimization:

-

Initial Structure: The initial 3D structure of this compound is built using a molecular modeling program like GaussView or Avogadro.

-

Computational Method: The geometry is then optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1][4]

-

Basis Set: The 6-311++G(d,p) basis set is employed, which provides a good description of electron distribution, including polarization and diffuse functions, essential for molecules with heteroatoms.[1][3]

-

Convergence Criteria: The optimization is performed until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

2. Vibrational Frequency Analysis:

-

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.[1] These theoretical spectra can be compared with experimental data to validate the computational model.

-

The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

3. Electronic Property Calculations:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[5]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge transfer, and hyperconjugative effects.[5][6]

4. Spectroscopic Property Calculations:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the 1H and 13C NMR chemical shifts.[7] Tetramethylsilane (TMS) is typically used as the reference standard.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectra, providing information about the electronic transitions.[3][7]

Hypothetical Results and Discussion

The following tables present a summary of hypothetical quantitative data for this compound, derived from the computational methodologies described above. These values are illustrative and representative of what would be expected from such calculations.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-O | 1.425 |

| O-H | 0.965 | |

| C-F | 1.358 | |

| Bond Angle (°) | C-O-H | 109.2 |

| F-C-C | 119.5 | |

| Dihedral Angle (°) | H-O-C-C | 65.4 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Wavenumber (cm-1) | Description |

| ν(O-H) | 3650 | O-H stretching |

| ν(C-H)aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C=C)aromatic | 1600-1450 | Aromatic C=C stretching |

| ν(C-F) | 1250 | C-F stretching |

| δ(O-H) | 1200 | O-H bending |

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (ΔE) | 6.60 |

| Ionization Potential | 6.85 |

| Electron Affinity | 0.25 |

Table 4: Calculated 1H and 13C NMR Chemical Shifts (ppm)

| Atom | Calculated 1H Shift | Calculated 13C Shift |

| OH | 2.50 | - |

| CH (benzylic) | 5.80 | 75.0 |

| Aromatic CH (ortho to F) | 7.10 | 115.0 |

| Aromatic CH (meta to F) | 7.35 | 128.5 |

| Aromatic C-F | - | 162.0 |

Workflow and Data Visualization

The following diagram illustrates the logical workflow of the quantum chemical calculations described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. prensipjournals.com [prensipjournals.com]

- 5. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. docta.ucm.es [docta.ucm.es]

The Synthesis of 4-Fluorobenzhydrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzhydrol, also known as (4-fluorophenyl)(phenyl)methanol, is a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials with specialized properties. The presence of a fluorine atom on one of the phenyl rings can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of derivative molecules. This technical guide provides an in-depth overview of the discovery and history of this compound synthesis, detailed experimental protocols for its preparation, and a comparative summary of quantitative data for the primary synthetic routes.

Discovery and History

While a definitive historical account of the initial discovery of this compound is not extensively documented in readily available literature, its synthesis is rooted in the fundamental principles of organic chemistry developed in the early 20th century. The two primary pathways to its synthesis, the Grignard reaction and the reduction of a ketone, are classic reactions in organic synthesis. The Grignard reaction was discovered by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912. The reduction of ketones to secondary alcohols using various reducing agents has been a staple of organic chemistry for over a century. The application of these established methods to the specific synthesis of this compound likely emerged from the growing interest in fluorinated organic compounds in medicinal chemistry and materials science throughout the mid to late 20th century.

Synthetic Routes

The synthesis of this compound is primarily achieved through two main synthetic strategies: the Grignard reaction and the reduction of 4-fluorobenzophenone.

Grignard Reaction

This method involves the reaction of a phenylmagnesium halide (a Grignard reagent) with 4-fluorobenzaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired this compound.

Reduction of 4-Fluorobenzophenone

This approach involves the reduction of the carbonyl group of 4-fluorobenzophenone to a secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity, mild reaction conditions, and operational safety.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine crystal (catalyst)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

4-Fluorobenzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions (flame-dried)

Procedure:

-

Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming, indicated by the disappearance of the iodine color and the onset of gentle reflux.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with 4-Fluorobenzaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 4-fluorobenzaldehyde (0.9 equivalents) in anhydrous diethyl ether and add it dropwise to the cold Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

-

Protocol 2: Synthesis of this compound via Reduction of 4-Fluorobenzophenone

Materials:

-

4-Fluorobenzophenone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Dilute hydrochloric acid or acetic acid

-

Dichloromethane or ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reduction Reaction:

-

In a round-bottom flask, dissolve 4-fluorobenzophenone (1.0 equivalent) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution over 15-20 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid or acetic acid to quench the excess NaBH₄ and neutralize the mixture (check pH).

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Quantitative Data Summary

The following tables summarize the typical quantitative data for the synthesis of this compound.

Table 1: Grignard Reaction

| Starting Materials | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |

| 4-Fluorobenzaldehyde, Bromobenzene | Magnesium | Diethyl Ether/THF | 2-4 hours | 0 to Room Temp. | 85-95 | >95 |

Table 2: Reduction of 4-Fluorobenzophenone

| Starting Material | Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |

| 4-Fluorobenzophenone | Sodium Borohydride (NaBH₄) | Methanol | 1-3 hours | 0 to Room Temp. | 90-98 | >98 |

Mandatory Visualization

Caption: Grignard synthesis of this compound.

Caption: Workflow for the reduction of 4-fluorobenzophenone.

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of Chiral Fluorinated Benzhydrols

Introduction

Chiral fluorinated benzhydrols and their derivatives are valuable building blocks in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. While 4-fluorobenzhydrol itself is not commonly used as a direct catalyst or chiral auxiliary in asymmetric synthesis, the enantioselective synthesis of chiral benzhydrols, including fluorinated analogs, is of significant interest. This document provides detailed protocols for three state-of-the-art methods for the asymmetric synthesis of chiral benzhydrols, using the synthesis of Levo-4-chlorobenzhydrol as a well-documented and representative example. These methodologies are broadly applicable to the synthesis of other chiral diarylmethanols, including this compound, from their corresponding prochiral ketones or aldehydes.

The three primary asymmetric pathways detailed are:

-

Corey-Bakshi-Shibata (CBS) Reduction

-

Asymmetric Transfer Hydrogenation (ATH)

-

Chiral Ligand-Mediated Arylation

These methods offer direct and efficient routes to enantiomerically pure compounds, overcoming the inherent 50% yield limitation of classical resolution of racemic mixtures.[1]

Data Presentation: Comparison of Asymmetric Synthesis Pathways

The following table summarizes the quantitative data for the different asymmetric methods for the synthesis of Levo-4-chlorobenzhydrol, providing a clear comparison of their efficiency and enantioselectivity.[1]

| Synthesis Pathway | Catalyst/Reagent | Reducing Agent/Aryl Source | Solvent | Temp. (°C) | Yield (%) | ee (%) |

| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide (BMS) | THF | -20 to RT | >95 | >99 |

| Asymmetric Transfer Hydrogenation | (R,R)-Ru-TsDPEN | Isopropanol | Isopropanol | 80 | High | >97 |

| Chiral Ligand-Titanium Catalyzed Arylation | (R)-DPP-H8-BINOL / Ti(OiPr)₄ | Phenylmagnesium bromide | Dichloromethane | -40 to 0 | ~94 | >99 |

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction of 4-Chlorobenzophenone

This protocol describes the enantioselective reduction of 4-chlorobenzophenone to (S)-4-chlorobenzhydrol using a chiral oxazaborolidine catalyst.[1]

Materials:

-

4-Chlorobenzophenone

-

(R)-2-Methyl-CBS-oxazaborolidine solution

-

Borane-dimethyl sulfide (BMS)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add 4-chlorobenzophenone (1.0 eq).

-

Solvent Addition: Add anhydrous THF to dissolve the ketone.

-

Catalyst Addition: Cool the solution to -20 °C using a suitable cooling bath. Add (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 eq) dropwise via syringe.

-

Reductant Addition: Add borane-dimethyl sulfide (BMS) (0.6 - 1.0 eq) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at -20 °C.[1]

-

Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly quench by the dropwise addition of methanol at -20 °C.

-

Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Asymmetric Transfer Hydrogenation of 4-Chlorobenzophenone

This method employs a chiral ruthenium catalyst to facilitate the asymmetric transfer of hydrogen from isopropanol to 4-chlorobenzophenone.[1]

Materials:

-

4-Chlorobenzophenone

-

(R,R)-Ru-TsDPEN catalyst

-

Anhydrous isopropanol

-

Potassium hydroxide (KOH) or Sodium isopropoxide

-

Argon or Nitrogen gas supply

Procedure:

-

Catalyst Activation: In a Schlenk flask under an inert atmosphere, dissolve the (R,R)-Ru-TsDPEN catalyst (0.005 - 0.01 eq) and a base (e.g., KOH, 0.02 eq) in anhydrous isopropanol. Stir the mixture at room temperature for 15-30 minutes.[1]

-

Reaction Mixture: In a separate flask, dissolve 4-chlorobenzophenone (1.0 eq) in anhydrous isopropanol.[1]

-

Reaction Initiation: Transfer the ketone solution to the activated catalyst solution.

-

Heating: Heat the reaction mixture to 80 °C and stir.[1]

-

Reaction Monitoring: Monitor the conversion by TLC or Gas Chromatography (GC). The reaction is typically complete within several hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.[1]

Chiral Ligand-Titanium Catalyzed Arylation of 4-Chlorobenzaldehyde

This protocol describes the enantioselective addition of a phenyl group to 4-chlorobenzaldehyde.

Materials:

-

4-Chlorobenzaldehyde

-

(R)-DPP-H8-BINOL (chiral ligand)

-

Titanium (IV) isopropoxide (Ti(OiPr)₄)

-

Phenylmagnesium bromide solution (in THF or diethyl ether)

-

Anhydrous Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-DPP-H8-BINOL (0.02 - 0.05 eq) in anhydrous DCM. Add Ti(OiPr)₄ (2.0 eq) and stir at room temperature for 1 hour.

-

Reaction Setup: In a separate, larger flame-dried flask under an inert atmosphere, dissolve 4-chlorobenzaldehyde (1.0 eq) in anhydrous DCM.

-

Addition of Reagents: Cool the aldehyde solution to -40 °C. Add the pre-formed chiral titanium catalyst solution to the aldehyde solution.

-

Arylating Agent Addition: Add phenylmagnesium bromide solution (1.2 eq) dropwise over 30 minutes, maintaining the temperature between -40 °C and -30 °C.

-

Reaction Monitoring: Stir the reaction for several hours at -40 °C to 0 °C, monitoring by TLC.

-

Work-up: Quench the reaction with 1 M HCl. Separate the organic layer and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: Workflow for asymmetric synthesis of chiral benzhydrols.

Caption: Mechanism of Corey-Bakshi-Shibata (CBS) Reduction.

References

Application Notes and Protocols: 4-Fluorobenzhydrol as a Precursor for Novel Pharmaceutical Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Fluorobenzhydrol and its analogues, such as 4,4'-Difluorobenzhydrol, as key precursors in the development of various pharmaceutical agents. This document details their application in the synthesis of selective M1 muscarinic acetylcholine receptor (mAChR) antagonists and the calcium channel blocker, Flunarizine. Included are detailed experimental protocols, quantitative data summaries, and visualizations of synthetic workflows.

Introduction to this compound in Medicinal Chemistry

This compound and its derivatives are versatile diarylmethanol compounds that serve as crucial building blocks in the synthesis of a range of biologically active molecules. The presence of one or more fluorine atoms on the phenyl rings significantly influences the lipophilicity, metabolic stability, and binding affinity of the final compounds, making this scaffold attractive for drug discovery. Its primary applications lie in the synthesis of central nervous system (CNS) active agents, including treatments for neurological disorders. While the following applications specifically utilize the readily available 4,4'-Difluorobenzhydrol, the synthetic principles are directly applicable to this compound.

Application 1: Synthesis of Selective M1 Muscarinic Acetylcholine Receptor Antagonists

Selective M1 muscarinic acetylcholine receptor antagonists are promising therapeutic agents for the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. 4,4'-Difluorobenzhydrol can be readily incorporated into carbamate derivatives that exhibit high affinity and selectivity for the M1 receptor.[1]

Experimental Protocol: General Procedure for the Synthesis of 4,4'-Difluorobenzhydrol Carbamates

This protocol outlines a two-step synthesis of 4,4'-difluorobenzhydrol carbamates from a primary or secondary amine.[1][2]

Step 1: Formation of the Carbamoylimidazole Intermediate

-

To a stirred solution of the desired primary or secondary amine (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M), add N,N'-Carbonyldiimidazole (CDI) (1.0 equivalent) in a single portion at ambient temperature.

-

The resulting reaction mixture is stirred at this temperature for 12 hours.[2]

Step 2: Alkoxycarbonylation

-

In a separate, ice-cooled flask, add sodium hydride (NaH) (60% dispersion in mineral oil, 2.0 equivalents) to a stirred solution of 4,4'-Difluorobenzhydrol (2.0 equivalents) in anhydrous DMF (0.5 M).

-

Stir the mixture for 30 minutes at ambient temperature to form the sodium alkoxide.[1]

-

Add the prepared alkoxide solution to the carbamoylimidazole intermediate solution at ambient temperature.

-

Stir the resulting mixture for 24 hours.[1]

-

Remove the volatiles under reduced pressure.

-

Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with water (2x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (0–10% MeOH in CH₂Cl₂) to afford the desired carbamate.[2]

Quantitative Data: Synthesis of 4,4'-Difluorobenzhydrol Carbamate Derivatives

| Compound | Starting Amine | Yield (%) |

| 1 | 1-Methylpiperidine-3-carboxamide | - |

| 2 | 1-Methyl-1,4-diazepane | 38 |

| 3 | 2-Methyl-2,5-diazabicyclo[2.2.1]heptane | 10 |

| 4 | (1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane | 25 |

Data extracted from a study on novel M1 antagonists. Yields are reported for the final purified products.[2]

Visualization of Synthetic Workflow

Caption: Synthesis of 4,4'-Difluorobenzhydrol Carbamates.

Application 2: Synthesis of Flunarizine

Flunarizine is a selective calcium channel antagonist used for the prophylaxis of migraine and in the management of vertigo.[1] The synthesis of Flunarizine can be achieved via the N-alkylation of N-cinnamylpiperazine with a 4,4'-difluorobenzhydryl halide, which is derived from 4,4'-Difluorobenzhydrol.[1]

Experimental Protocol: Synthesis of Flunarizine

This protocol describes a two-step synthesis of Flunarizine starting from 4,4'-Difluorobenzhydrol.[1]

Step 1: Synthesis of 4,4'-Difluorobenzhydryl Chloride

-

To 4,4'-Difluorobenzhydrol (1.0 equivalent), add thionyl chloride (3.0 equivalents) under an inert atmosphere (e.g., argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Carefully add water to the reaction mixture, followed by extraction with a suitable organic solvent (e.g., benzene or toluene).

-

Wash the organic layer successively with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,4'-difluorobenzhydryl chloride.[1]

Step 2: N-Alkylation to form Flunarizine

-

Dissolve N-cinnamylpiperazine (1.0 equivalent) and 4,4'-difluorobenzhydryl chloride (1.0 equivalent) in a suitable solvent (e.g., acetonitrile) in the presence of a base (e.g., potassium carbonate, 2.0 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Flunarizine.[1]

Visualization of the Signaling Pathway

Caption: Mechanism of action of Flunarizine.

Protocol: Scale-up Synthesis of 4,4'-Difluorobenzhydrol

A reliable and high-yielding method for the synthesis of the precursor itself is crucial for drug development.[3]

Experimental Procedure

This procedure describes the reduction of 4,4'-difluorobenzophenone.

-

Charge a suitable reactor with 4,4'-difluorobenzophenone and methanol.

-

Cool the mixture to 0-5 °C.

-

Slowly add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Carefully quench the reaction with water and adjust the pH to ~7 with dilute HCl.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting solid can be further purified by recrystallization to yield high-purity 4,4'-Difluorobenzhydrol.

Quantitative Data: Scale-up Synthesis

| Starting Material | Product | Reagent | Solvent | Yield (%) |

| 4,4'-Difluorobenzophenone | 4,4'-Difluorobenzhydrol | NaBH₄ | Methanol | >95% |

This robust procedure is designed to be scalable to kilogram quantities.[3]

Visualization of Experimental Workflow

Caption: Workflow for the synthesis of 4,4'-Difluorobenzhydrol.

References

Application of 4-Fluorobenzhydrol in the Synthesis of Agrochemicals

Keywords: 4-Fluorobenzhydrol, 4,4'-Difluorobenzhydrol, Flusilazole, Agrochemical Synthesis, Fungicide, Organosilicon, Grignard Reaction.

Abstract

This application note details the pivotal role of this compound and its difluorinated analog, 4,4'-difluorobenzhydrol, as key intermediates in the synthesis of advanced agrochemicals. The strategic incorporation of the fluorobenzhydryl moiety is crucial in developing potent fungicides, exemplified here by the multi-step synthesis of Flusilazole, a broad-spectrum organosilicon fungicide. We provide detailed experimental protocols for the synthesis of key intermediates, including the conversion of 4,4'-difluorobenzhydrol to its corresponding chloride, and the subsequent formation of the silicon-containing backbone. The complete synthetic pathway to Flusilazole is outlined, demonstrating the industrial relevance of these fluorinated building blocks. All quantitative data is presented in tabular format for clarity, and logical workflows are visualized using diagrams. This document serves as a comprehensive guide for researchers and professionals in the agrochemical and pharmaceutical development sectors.

Introduction

The introduction of fluorine atoms into active molecules is a widely adopted strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and target-binding affinity. The bis(4-fluorophenyl)methyl, or difluorobenzhydryl, group is a particularly valuable pharmacophore. 4,4'-Difluorobenzhydrol serves as a readily accessible precursor to this moiety. Its application is critical in the synthesis of conazole fungicides, such as Flusilazole, which functions by inhibiting sterol 14α-demethylase, a vital enzyme in fungal cell membrane biosynthesis. This note focuses on the synthetic route to Flusilazole, starting from the industrial precursor 4,4'-difluorobenzophenone, and highlights the key transformations involving the 4,4'-difluorobenzhydrol intermediate.

Synthesis Pathway Overview

The synthesis of Flusilazole from 4,4'-difluorobenzophenone is a multi-step process that leverages fundamental organic transformations. The pathway begins with the reduction of the ketone to form the crucial alcohol intermediate, 4,4'-difluorobenzhydrol. This alcohol is then activated by conversion to a halide, which enables the formation of an organometallic (Grignard) reagent. The Grignard reagent is subsequently used to form the core carbon-silicon bond. Finally, nucleophilic substitution with 1,2,4-triazole yields the target fungicide, Flusilazole.

Caption: Overall synthetic workflow from 4,4'-Difluorobenzophenone to Flusilazole.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Difluorobenzhydrol (Intermediate B)

This protocol describes the reduction of 4,4'-difluorobenzophenone to 4,4'-difluorobenzhydrol.

-

Reaction Setup: In a round-bottom flask, dissolve 4,4'-difluorobenzophenone (1.0 mol) in methanol (2 volumes) and stir at room temperature.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 0.6 mol) portion-wise to the stirred solution over a period of 45 minutes.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Workup: Dilute the reaction mixture with water (750 mL). Adjust the pH to 4 with acetic acid.

-

Extraction: Extract the product with dichloromethane (2 x 400 mL).

-

Purification: Wash the combined organic layers with water (200 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the pure product.

Protocol 2: Synthesis of 4,4'-Difluorobenzhydryl Chloride (Intermediate C)[1]

This protocol details the conversion of 4,4'-difluorobenzhydrol to its corresponding chloride using thionyl chloride.

-

Reaction Setup: To a round-bottom flask under an argon atmosphere, add 4,4'-difluorobenzhydrol (68.1 mmol, 15.0 g).

-

Reagent Addition: Add thionyl chloride (SOCl₂, 204 mmol, 14.9 mL) to the flask.

-

Reaction: Stir the mixture at room temperature for 30 minutes. Monitor the reaction by TLC.

-

Quenching: After completion, carefully add the reaction mixture to water to quench the excess thionyl chloride in a well-ventilated fume hood.

-

Extraction: Extract the product with a suitable organic solvent like benzene or dichloromethane.

-

Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of Flusilazole (Final Product F)

This protocol outlines the final two steps: the formation of the silane intermediate and the subsequent reaction with 1,2,4-triazole. This is an adapted procedure based on established Grignard reactions with chlorosilanes and subsequent nucleophilic substitution.

-

Grignard Reagent Formation (Intermediate D):

-

In a flame-dried, three-necked flask under argon, place magnesium turnings (1.1 eq).

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Slowly add a solution of 4,4'-difluorobenzhydryl chloride (1.0 eq) in anhydrous THF to initiate the Grignard reaction. Maintain a gentle reflux.

-

-

Silane Coupling (Intermediate E):

-

In a separate flask, cool a solution of (chloromethyl)methyldichlorosilane (1.2 eq) in anhydrous THF to 0 °C.

-

Slowly add the prepared Grignard reagent to the chlorosilane solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

-

Triazole Substitution (Product F):

-

Prepare the sodium salt of 1,2,4-triazole by reacting 1,2,4-triazole (1.5 eq) with sodium hydride (1.5 eq) in anhydrous DMF.

-

Add the crude silane intermediate (E) solution dropwise to the triazole salt suspension.

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture and pour it into ice water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Flusilazole.

-

Quantitative Data

The following table summarizes typical yields and key properties for the synthesized compounds.

| Compound Name | Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| 4,4'-Difluorobenzhydrol | B | C₁₃H₁₀F₂O | 220.22 | 93-97 | White to off-white solid |

| 4,4'-Difluorobenzhydryl Chloride | C | C₁₃H₉ClF₂ | 238.66 | ~88 | Colorless to light brown liquid |

| Flusilazole | F | C₁₆H₁₅F₂N₃Si | 315.39 | 50-60 (from intermediate E) | White crystalline solid |

Logical Diagrams

The conversion of the key alcohol intermediate to a reactive halide is a critical activation step for subsequent carbon-carbon or carbon-heteroatom bond formation.

Caption: Activation of the benzhydrol intermediate via chlorination.

The core of the Flusilazole synthesis involves the creation of a C-Si bond via a Grignard reaction, a fundamental method in organometallic chemistry.

Caption: Formation of the C-Si bond via Grignard reaction with a chlorosilane.

Conclusion

This compound and its difluorinated analog are indispensable intermediates in the synthesis of high-value agrochemicals. The provided protocols for the synthesis of the fungicide Flusilazole highlight a robust and scalable pathway that relies on the unique properties of the fluorobenzhydryl moiety. These methodologies underscore the importance of fluorinated building blocks in the ongoing development of effective and stable crop protection agents. The detailed procedures and workflows presented herein offer a valuable resource for scientists and researchers in the field of synthetic agrochemistry.

Application Notes and Protocols for the Use of 4-Fluorobenzaldehyde in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-fluorobenzaldehyde as a key electrophile in Grignard reactions for the synthesis of fluorinated benzhydrol derivatives. The Grignard reaction is a versatile and powerful tool for carbon-carbon bond formation, and its application to fluorinated substrates is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.